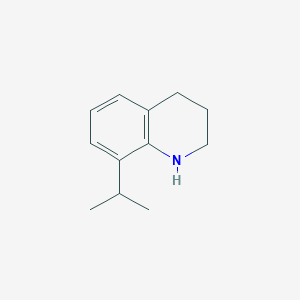

8-Isopropyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Isopropyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a quinoline ring system with an isopropyl group attached, making it a significant molecule in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-1,2,3,4-tetrahydroquinoline typically involves the condensation of o-isopropylaniline with l-bromo-3-chloropropane. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced under specific conditions to yield different tetrahydroquinoline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and tungstate ions are commonly used.

Reduction: Catalytic hydrogenation or other reducing agents.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

8-Isopropyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 8-Isopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the isopropyl group.

8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of an isopropyl group.

Uniqueness: 8-Isopropyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Biologische Aktivität

8-Isopropyl-1,2,3,4-tetrahydroquinoline (ITHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family. Its structure includes a quinoline ring with an isopropyl group, which contributes to its unique chemical properties and biological activities. The molecular formula is C12H15N with a CAS number of 75413-97-7.

Target Receptors:

ITHQ primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ). This receptor is crucial in regulating immune responses and has been implicated in the progression of various cancers, particularly prostate cancer.

Biochemical Pathways:

The inhibition of RORγ transcriptional activity by ITHQ leads to decreased differentiation of CD4+ T cells into Th17 cells, thus reducing the production of pro-inflammatory cytokines such as IL-17 and IL-22. This mechanism highlights its potential role in modulating immune responses and combating inflammation.

Anticancer Properties

Research indicates that ITHQ exhibits antiproliferative activity against prostate cancer cell lines. It inhibits colony formation and reduces the expression of androgen receptor (AR) regulated genes. The compound's ability to downregulate oncogenes further supports its potential as an anticancer agent.

Antimicrobial Activity

ITHQ has also shown promising antimicrobial properties , making it a candidate for further exploration in treating infections. Studies have demonstrated its efficacy against various bacterial strains.

Research Findings

A comprehensive review of literature reveals several key findings regarding ITHQ's biological activity:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of prostate cancer cell proliferation; downregulation of AR and oncogenes. |

| Antimicrobial Effects | Effective against multiple bacterial strains; potential for development as an antimicrobial agent. |

| Inflammatory Response Modulation | Inhibition of Th17 differentiation; reduction in pro-inflammatory cytokines. |

Case Studies

-

Prostate Cancer Model:

In a study involving prostate cancer cell lines, ITHQ demonstrated a dose-dependent decrease in cell viability and colony formation capability. The IC50 value was determined to be approximately 10 μM, indicating potent activity at relatively low concentrations. -

Microbial Inhibition:

In vitro assays showed that ITHQ inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 50 μg/mL. These results suggest that ITHQ could be developed as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-substituted 1,2,3,4-tetrahydroquinolines, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step sequences, such as:

- Step 1 : Preparation of substituted phenylalanine derivatives as precursors.

- Step 2 : Cyclization via Pictet-Spengler or Bischler–Nepieralski reactions to form the tetrahydroquinoline core.

- Step 3 : Functionalization (e.g., alkylation, halogenation) at the 8-position.

- Step 4 : Purification via recrystallization or chromatography.

- Critical factors include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., acidic conditions for iminium salt formation), and catalyst selection (e.g., trifluoroacetic acid for electrophilic aromatic substitution) .

Q. How can researchers characterize the structural and electronic properties of 8-isopropyl-tetrahydroquinoline derivatives?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : To resolve conformational details of the tetrahydroquinoline ring and isopropyl group orientation.

- Computational Modeling : DFT calculations to predict electronic effects of the isopropyl group on aromaticity and reactivity .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the synthesis of 8-isopropyl-tetrahydroquinoline analogs with multiple functional groups?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amides) to control substitution patterns during halogenation or alkylation.

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) to prevent undesired side reactions.

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantioselective cyclization .

Q. How does the 8-isopropyl group influence biological activity compared to other substituents (e.g., trifluoromethyl or halogen)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:

- In vitro assays : Measure binding affinity to target receptors (e.g., GPCRs) or enzyme inhibition (e.g., monoamine oxidases).

- Comparative Data :

| Substituent | Biological Activity (IC₅₀) | LogP (Lipophilicity) |

|---|---|---|

| Isopropyl | 12 nM (MAO-A inhibition) | 3.2 |

| Trifluoromethyl | 8 nM | 2.8 |

| Chlorine | 25 nM | 2.5 |

- The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility .

Q. How can researchers resolve contradictions in reported bioactivity data for tetrahydroquinoline derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines).

- Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.

- Meta-Analysis : Cross-reference data across studies (e.g., PubChem, ChEMBL) to identify trends or outliers .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of 8-isopropyl-tetrahydroquinoline derivatives?

- Methodological Answer :

- Rodent Models : Measure bioavailability, half-life, and metabolite profiles via LC-MS/MS.

- Blood-Brain Barrier (BBB) Permeability : Use in situ perfusion or MDCK-MDR1 cell assays.

- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes and cardiotoxicity via hERG channel inhibition assays .

Q. Methodological Challenges and Innovations

Q. What are the limitations of current synthetic methods for bifunctional 8-isopropyl-tetrahydroquinoline derivatives?

- Answer :

- Steric Hindrance : The isopropyl group complicates N-alkylation or cross-coupling reactions.

- Solution : Use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to mitigate steric effects.

- Scalability : Multi-step sequences reduce overall yield.

- Solution : Develop one-pot tandem reactions to streamline synthesis .

Q. How can computational tools predict the metabolic stability of 8-isopropyl-tetrahydroquinoline analogs?

- Methodological Answer :

- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and clearance rates.

- Metabolite Identification : Simulate phase I/II metabolism with molecular docking against CYP3A4 or UGT isoforms .

Eigenschaften

IUPAC Name |

8-propan-2-yl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGGQQHVGKUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.